1H-Purine, 6-chloro-, monohydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-chloro-7H-purine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGNXRBDDSTKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236865 | |
| Record name | 1H-Purine, 6-chloro-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88166-54-5 | |
| Record name | 1H-Purine, 6-chloro-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088166545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Purine, 6-chloro-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Spectroscopic Analysis of 1h Purine, 6 Chloro , Monohydrochloride and Its Analogs
Crystallographic Analysis of 6-Chloropurine (B14466) Structures
While the specific crystal structure for 1H-Purine, 6-chloro-, monohydrochloride is not publicly available, extensive analysis of closely related 6-chloropurine structures provides significant insight into the compound's molecular architecture and packing.
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid wikipedia.orgnih.gov. Analysis of 6-chloropurine analog structures retrieved from the Cambridge Structural Database (CSD) reveals key architectural details. These studies confirm the planar nature of the purine (B94841) ring system. The quantum chemical analysis of known 6-chloropurine structures provides optimized geometries that are in close agreement with experimental X-ray data researchgate.net. In the monohydrochloride form, it is anticipated that protonation occurs on one of the nitrogen atoms of the purine ring, leading to slight alterations in bond lengths and angles within the heterocyclic system due to changes in electron distribution.
The arrangement of molecules within a crystal lattice is governed by a variety of intermolecular forces. In 6-chloropurine structures, hydrogen bonding and π-π stacking are the dominant interactions that define the supramolecular assembly researchgate.net.
Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, shows that contacts involving hydrogen atoms (Cl···H and N···H) are the most significant contributors to the crystal packing researchgate.net.
π-π Stacking: The planar purine rings facilitate π-π stacking interactions. Shape index plots derived from crystallographic data show the characteristic complementary red and blue triangles that confirm the presence of these stacking interactions, which further stabilize the crystal structure researchgate.net.
These non-covalent interactions collectively determine the density, stability, and ultimate morphology of the crystalline solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Elucidation
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For 6-chloropurine, ¹H and ¹³C NMR provide a map of the carbon and proton framework.
In the monohydrochloride salt, the purine ring is protonated. Studies on purine itself in acidic media show that protonation causes a significant upfield shift (increased magnetic shielding) for the involved nitrogen atoms in ¹⁵N NMR spectra researchgate.net. This change in the electronic environment also affects the chemical shifts of adjacent carbon and hydrogen atoms. The most likely sites for protonation in 6-chloropurine are the N1, N7, or N9 positions acs.org. The precise chemical shifts can help confirm the location of the proton and thus the tautomeric form present in solution.
Table 1: Representative NMR Data for 6-Chloropurine Note: Chemical shifts can vary based on solvent and concentration. Data presented is for the 6-chloropurine base.
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| H-2 | ~8.7 | Singlet |
| H-8 | ~9.0 | Singlet |
| ¹³C NMR | ||
| C-2 | ~152 | |
| C-4 | ~153 | |
| C-5 | ~131 | |
| C-6 | ~149 | |
| C-8 | ~145 |
Source: Compiled from PubChem and other spectroscopic databases. nih.govchemicalbook.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of 6-chloropurine shows characteristic absorption bands that correspond to specific molecular vibrations. The NIST Chemistry WebBook provides gas-phase and solid-state IR data for 6-chloropurine nist.gov. Key absorptions include N-H stretching frequencies for the imidazole portion of the purine ring, C-H stretching for the aromatic protons, and a series of complex vibrations (C=C, C=N, C-N stretching) in the fingerprint region (below 1600 cm⁻¹) that are characteristic of the heterocyclic ring structure nist.govnist.gov. For the monohydrochloride, the N-H stretching bands are expected to be broadened and shifted due to the protonation and formation of N-H+···Cl⁻ hydrogen bonds researchgate.net.
Table 2: Key Infrared Absorption Bands for 6-Chloropurine
| Frequency Range (cm⁻¹) | Vibrational Assignment |
| 3100 - 3000 | Aromatic C-H Stretch |
| 3000 - 2800 | N-H Stretch (Imidazole) |
| 1600 - 1450 | C=N and C=C Ring Stretching |
| 1450 - 1300 | In-plane Bending |
| 1250 - 1000 | C-N Stretching |
| Below 900 | Ring Puckering and C-H Out-of-plane Bending |
Source: Adapted from NIST Chemistry WebBook and general IR correlation tables. nist.gov
Mass Spectrometry for High-Resolution Molecular Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
For 6-chloropurine, electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) corresponding to the mass of the molecule. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks (due to ³⁵Cl and ³⁷Cl isotopes) nih.gov.
High-resolution mass spectrometry (HRMS) can determine the m/z value with very high accuracy, allowing for the calculation of a unique elemental formula and unambiguous identification of the compound purdue.edu. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for purines involve the cleavage of the imidazole ring.
Table 3: Mass Spectrometry Data for 6-Chloropurine
| m/z Value | Interpretation |
| 154 | Molecular Ion [M]⁺ (for ³⁵Cl) |
| 156 | Isotopic Molecular Ion [M+2]⁺ (for ³⁷Cl) |
| 119 | Loss of Chlorine radical followed by HCN ([M-Cl-HCN]⁺) |
Source: Data compiled from NIST and PubChem databases. nih.gov
Computational and Theoretical Chemistry Investigations of 1h Purine, 6 Chloro , Monohydrochloride
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical methods are pivotal in elucidating the electronic structure and reactivity of molecules. For 1H-Purine, 6-chloro-, monohydrochloride, these computational approaches provide insights into its geometry, energetic properties, and the distribution of electrons, which are fundamental to understanding its chemical behavior.
Optimized Geometries and Energetic Properties
Theoretical calculations, such as those employing Density Functional Theory (DFT), are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For purine (B94841) derivatives like 6-chloropurine (B14466), studies have utilized methods like B3LYP with a 6-311++G(d,p) basis set to achieve full geometry optimization. nih.govresearchgate.net These calculations provide precise bond lengths and angles. For instance, in a related study on 2-amino-6-chloropurine (B14584), the calculated molecular geometry was compared with experimental X-ray diffraction data to validate the computational model. nih.govresearchgate.net
The energetic properties, including the total energy of the molecule, are also obtained from these calculations. These values are crucial for comparing the relative stabilities of different isomers or tautomers. For example, theoretical studies on 2-amino-6-chloropurine have investigated the energetic differences between its N(9)H and N(7)H tautomeric forms. nih.govresearchgate.net The binding energies between 6-mercaptopurine (B1684380), a related purine, and silver clusters have been calculated to understand their interaction strength, revealing that different configurations have varying levels of stability. nih.gov
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com
For purine derivatives, FMO analysis has been performed to understand their chemical behavior. In studies of 2-amino-6-chloropurine, the HOMO and LUMO energies were calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. nih.govresearchgate.net This analysis helps in predicting which parts of the molecule are more likely to participate in chemical reactions. The visualization of HOMO and LUMO isosurfaces provides a three-dimensional representation of where these orbitals are located on the molecule. numberanalytics.com
Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MESP illustrates the electrostatic potential on the molecular surface, with different colors representing regions of varying potential. readthedocs.io Typically, red areas indicate negative electrostatic potential, corresponding to regions rich in electrons (e.g., lone pairs on nitrogen or oxygen atoms), while blue areas represent positive potential, indicating electron-deficient regions (e.g., hydrogen atoms attached to electronegative atoms). researchgate.net
MESP analysis is instrumental in identifying sites susceptible to chemical reactions. For instance, in imidazole, a related heterocyclic compound, MESP calculations can determine which nitrogen atom is more likely to act as a proton acceptor. uni-muenchen.de The potential is mapped onto a surface of constant electron density to visualize these reactive sites. uni-muenchen.deresearchgate.net The distribution of partial atomic charges, which can be derived from methods like Natural Bond Orbital (NBO) analysis, also plays a significant role in understanding the electrostatic properties and reactivity of a molecule. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques used to study the behavior of molecules and their interactions over time. These methods provide insights into the dynamic nature of molecules, which is often crucial for understanding their function.
Molecular dynamics (MD) simulations, for example, can be used to study the conformational changes of a molecule, its interactions with solvent molecules, and the formation of complexes. dhu.edu.cn These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of each particle over a specific period. rsc.org For instance, MD simulations have been employed to study the interaction of β-cyclodextrin with guest molecules in a water solvent, revealing details about the formation and stability of the resulting complex. dhu.edu.cn Such simulations can also be used to understand the structural and dynamic properties of organic molecular crystals. rsc.org In the context of drug design, MD simulations can help in understanding how a ligand binds to a protein and can be used to refine homology models of protein structures. stanford.edu
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. elsevier.com In drug discovery, cheminformatics tools are used to represent chemical structures, calculate molecular descriptors, and build predictive models. nih.gov
QSAR models are developed by correlating molecular descriptors (numerical representations of chemical information) with experimentally determined biological activities. These models can then be used to predict the activity of new, untested compounds. nih.gov Various machine learning algorithms, such as random forests and support vector machines, are often employed to build robust QSAR models. nih.gov For example, QSAR studies have been used to investigate the structure-activity relationships of inhibitors for various biological targets. nih.gov These approaches are valuable in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.govmdpi.com
Mechanistic Predictions and Reaction Pathway Studies
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions and exploring potential reaction pathways. By calculating the energies of reactants, products, transition states, and intermediates, researchers can construct a detailed energy profile for a given reaction.
For purine derivatives, mechanistic studies can shed light on their synthesis and reactivity. For instance, the synthesis of 6-chloro-2-iodopurine (B104377) from hypoxanthine (B114508) involved a regioselective lithiation/quenching sequence, the mechanism of which was investigated to understand the observed regioselectivity. researchgate.net Theoretical calculations can be used to model the transition state structures and determine the activation energies for different possible reaction pathways, thereby predicting the most likely mechanism.
Synthesis and Development of Purine Derivatives and Analogs from 1h Purine, 6 Chloro , Monohydrochloride
Strategic Design Principles for Novel Purine (B94841) Analogs
The design of novel purine analogs from 6-chloropurine (B14466) is guided by established medicinal chemistry principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. A primary strategy involves the modification of the purine core to create privileged scaffolds, which are structures known to bind to multiple biological targets. mdpi.com The inherent reactivity of the 6-chloro group is central to these designs, allowing for its replacement with a variety of functional groups to probe structure-activity relationships (SAR). nih.gov
Key design considerations include:
Introduction of Substituents: The chlorine atom at the C-6 position is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of diverse substituents, including amino, alkoxy, and thio groups, to explore interactions with target proteins. nih.govcdnsciencepub.com
Bioisosteric Replacement: Replacing parts of the purine molecule with other groups that have similar physical or chemical properties (bioisosteres) is a common strategy. For instance, replacing a nitrogen atom in the purine ring with a carbon atom can alter the compound's electronic properties and metabolic stability. nih.gov
Scaffold Hopping: This involves replacing the central purine core with a different heterocyclic system while maintaining the original pharmacophoric groups. This can lead to novel compounds with improved properties. nih.gov
Regioselective Substitution: Controlling the position of new substituents on the purine ring is critical. While the C-6 position is the most reactive, strategies have been developed to introduce functional groups at other positions like N-7, N-9, C-2, and C-8 to fine-tune the molecule's activity. acs.orgacs.org For example, N7-substituted purines, though less common than their N9 counterparts, have shown interesting biological activities. nih.gov
These design principles leverage the chemical versatility of 6-chloropurine to generate libraries of compounds for biological screening, ultimately leading to the discovery of new therapeutic agents.
Synthesis of N-Alkylated and N-Arylated Purine Derivatives
Alkylation and arylation of the nitrogen atoms of the purine ring are fundamental strategies for creating diverse analogs. Direct alkylation of 6-chloropurine with alkyl halides typically occurs under basic conditions and often results in a mixture of N-7 and N-9 isomers. acs.orgnih.gov The thermodynamically more stable N-9 regioisomer usually predominates. nih.gov
However, methods for regioselective N-alkylation have been developed. For instance, a direct and regioselective method for introducing tert-alkyl groups at the N-7 position has been achieved using a reaction of N-trimethylsilylated purines with a tert-alkyl halide catalyzed by tin(IV) chloride (SnCl4). acs.orgnih.gov Interestingly, this method was not successful for primary and secondary alkyl halides. acs.org Conversely, by adjusting reaction conditions, such as performing the reaction at a higher temperature in acetonitrile, the N-9 isomer can be obtained as the major product. nih.gov
| Starting Material | Reagent | Catalyst/Conditions | Major Product(s) | Reference(s) |
| 6-Chloropurine | tert-Butyl bromide | N,O-Bis(trimethylsilyl)acetamide (BSA), SnCl4, Dichloroethane (DCE), Room Temp | 7-(tert-Butyl)-6-chloro-7H-purine | nih.gov |
| 6-Chloropurine | tert-Butyl bromide | BSA, SnCl4, Acetonitrile (ACN), 80 °C | 9-(tert-Butyl)-6-chloro-9H-purine | nih.gov |
| 6-Chloropurine | Alkyl halides | Basic conditions | Mixture of N7 and N9-alkylated purines | acs.orgnih.gov |
| 6-Chloropurine | Substituted Aniline, Substituted Benzaldehyde | Methanol (B129727), Reflux | N-9 substituted-6-chloropurine derivatives | researchgate.net |
Synthesis of C-Substituted Purine Derivatives
Diversification at the C-6 Position
The C-6 position of 6-chloropurine is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a prime site for introducing a wide range of functional groups. This reactivity is the cornerstone of its utility in synthesizing diverse purine libraries.
Common transformations at the C-6 position include reactions with:
N-Nucleophiles: Amines react with 6-chloropurine to form 6-aminopurine (adenine) derivatives. These reactions can be carried out with various amines, including alkylamines and arylamines, often in a solvent like n-propanol or under microwave irradiation to accelerate the reaction. researchgate.netgoogle.com The synthesis of C6-azolyl purine nucleosides has been achieved under solvent- and catalyst-free conditions via a C-N coupling reaction with N-heterocycles like imidazoles and triazoles. rsc.org
O-Nucleophiles: Alcohols and phenols react in the presence of a base to yield 6-alkoxy- and 6-aryloxypurine derivatives. For example, sodium methoxide (B1231860) in methanol readily converts 6-chloropurine derivatives to their 6-methoxy counterparts. cdnsciencepub.com Microwave-assisted reactions with phenols under solvent-free conditions have also been reported. rsc.orgresearchgate.net
S-Nucleophiles: Thiols react to form 6-thiopurine derivatives. For instance, reaction with benzyl (B1604629) mercaptan in DMF yields the corresponding 6-benzylthiopurine. researchgate.net 6-Mercaptopurine (B1684380) can be prepared by heating 6-chloropurine with potassium hydrosulfide (B80085). google.com
C-Nucleophiles: Carbon-carbon bond formation at the C-6 position is often achieved through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples 6-chloropurine derivatives with phenylboronic acids using a palladium catalyst, is a powerful method for synthesizing 6-phenylpurine derivatives. acs.org Direct arylation with activated aromatics promoted by aluminum chloride (AlCl3) has also been developed as a complementary approach. nih.gov More recently, photoredox/nickel dual catalysis has been employed for the direct cross-coupling of 6-chloropurine nucleosides with alkyl bromides. nih.gov
| Reaction Type | Nucleophile/Reagent | Conditions | Product Type | Reference(s) |
| Amination | Various amines | Microwave irradiation, DIPEA, Ethanol (B145695) | 6-Aminopurine derivatives | researchgate.net |
| C-N Coupling | N-Heterocycles (e.g., triazoles) | Solvent- and catalyst-free, 120-150 °C | C6-Azolyl purine nucleosides | rsc.org |
| Alkoxylation | Sodium methoxide | Methanol, Room temperature or reflux | 6-Alkoxypurine derivatives | cdnsciencepub.com |
| Arylation (Suzuki-Miyaura) | Phenylboronic acids | Pd catalyst | 6-Phenylpurine derivatives | acs.org |
| Arylation (Friedel-Crafts type) | Activated aromatics | AlCl3, 1,2-dichloroethane, reflux | 6-Arylpurines | nih.gov |
| Alkylation (Photoredox/Nickel) | Alkyl bromides | Ir photocatalyst, Ni catalyst, Na2CO3, DMF | C6-Alkylated purine nucleosides | nih.gov |
Functionalization at Other Purine Ring Positions (C-2, C-8)
While the C-6 position is the most readily functionalized, methods have been developed to introduce substituents at the C-2 and C-8 positions of the purine ring, starting from 6-chloropurine derivatives.
Functionalization at the C-8 position can be achieved through lithiation. Deprotonation at C-8 using a strong base like lithium diisopropylamide (LDA) at low temperatures creates a lithiated intermediate that can react with various electrophiles. researchgate.net This strategy has been used to introduce halogens, alkyl groups, and formyl groups at the C-8 position of 9-substituted 2-amino-6-chloropurines. researchgate.net A direct C-H cyanation of purines at the C-8 position has also been developed, involving activation with triflic anhydride (B1165640) followed by reaction with trimethylsilyl (B98337) cyanide (TMSCN). mdpi.com
Modification at the C-2 position is more challenging. However, for certain substrates, regioselectivity can be directed towards C-2. For example, the presence of a 6-diethylamino group can switch the regioselectivity of C-H cyanation from the C-8 to the C-2 position. mdpi.com Another approach involves the regioselective lithiation of a protected 6-chloropurine at the C-2 position using lithium 2,2,6,6-tetramethylpiperidide (LTMP), followed by quenching with an electrophile like tributyltin chloride to create a stannylated intermediate, which can then be converted to other derivatives. researchgate.net
Preparation of Purine Nucleosides and Nucleotides
The synthesis of purine nucleosides and nucleotides from 6-chloropurine is a critical step in developing many antiviral and anticancer agents. nih.gov Nucleosides are formed by attaching a sugar moiety, typically ribose or deoxyribose, to a nitrogen atom of the purine base.
The most common method for glycosylation is the Vorbrüggen reaction, where a silylated purine is coupled with a protected sugar derivative (e.g., an acetylated ribose) in the presence of a Lewis acid catalyst. acs.orgacs.org This reaction typically yields a mixture of N-9 and N-7 glycosylated isomers, with the N-9 isomer being the major product under many conditions. acs.org However, researchers have devoted significant effort to controlling the regioselectivity. For example, using titanium tetrachloride (TiCl4) as a catalyst can favor the formation of the N-7 isomer. acs.orgacs.orgnih.gov The Mitsunobu reaction is another valuable method for synthesizing nucleoside analogs, involving the reaction of 6-chloropurine with an alcohol (the sugar component) in the presence of triphenylphosphine (B44618) and an azodicarboxylate. nih.gov
Once the nucleoside is formed, it can be converted into a nucleotide by phosphorylation of the sugar's hydroxyl groups. For example, 6-Chloropurine-riboside-5'-triphosphate is a commercially available nucleotide analog. jenabioscience.com
| Reaction Type | Key Reagents | Catalyst/Conditions | Product | Key Feature/Selectivity | Reference(s) |
| Vorbrüggen Glycosylation | Silylated 6-chloropurine, Peracetylated sugar | TMSOTf, elevated temp. | N9-nucleoside | Predominantly N9-isomer | acs.orgacs.org |
| Vorbrüggen Glycosylation | Silylated 6-chloropurine, Peracetylated sugar | TiCl4 | N7-nucleoside | Regioselective for N7-isomer | acs.orgacs.orgnih.gov |
| Mitsunobu Reaction | 6-chloropurine, Alcohol (sugar), DEAD, PPh3 | - | N9-nucleoside analog | Forms C-N bond with inversion of configuration at the sugar's anomeric carbon | nih.gov |
| One-Pot Synthesis | Chloropyrimidine, 1-O-acetyl-ribose derivative | TMSOTf | 6-Chloropurine ribonucleosides | Glycosylation and cyclization in one step | nih.gov |
Bioisosteric Replacements and Scaffold Hop Strategies
Bioisosteric replacement and scaffold hopping are advanced strategies in drug design used to improve the properties of a lead compound. In the context of derivatives from 6-chloropurine, these strategies involve modifying the fundamental purine ring system itself.
Bioisosteric replacement involves substituting an atom or group of atoms with another that has similar steric, electronic, or solubility characteristics. The goal is to retain or improve biological activity while optimizing other properties like metabolic stability or toxicity. For example, in a series of inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, a purine analog was created as a bioisosteric replacement for a triazolopyrimidine scaffold. This purine analog, which involved replacements at two sites, was synthesized and evaluated to understand the importance of specific nitrogen atoms in the original scaffold. nih.gov
Scaffold hopping is a more drastic approach where the core purine structure is replaced by a different, often topologically distinct, heterocyclic system. The aim is to identify new chemical classes that retain the original compound's biological activity but possess a novel intellectual property position or improved drug-like properties. While specific examples starting directly from 6-chloropurine are less detailed in the provided context, the general principle involves using the SAR data from 6-chloropurine derivatives to design new scaffolds that present the key interacting functional groups in a similar spatial arrangement. For instance, after identifying that a 6-amino group and a 9-substituent are crucial for activity, one might design a pyrazolopyrimidine or other heterocyclic system that mimics this arrangement.
These strategies represent a shift from simple derivatization to the innovative design of entirely new molecular architectures, guided by the chemical knowledge gained from foundational scaffolds like purine.
Biological and Biochemical Interactions of 1h Purine, 6 Chloro , Monohydrochloride Non Clinical Context
Interference with Nucleic Acid Metabolism
1H-Purine, 6-chloro-, monohydrochloride, often referred to as 6-chloropurine (B14466), demonstrates notable interference with the intricate machinery of nucleic acid synthesis. Its structural similarity to natural purines allows it to act as an antimetabolite, disrupting the normal production of DNA and RNA.
In Vitro and Cellular Studies of DNA and RNA Synthesis Inhibition
Research has shown that 6-chloropurine can impede the synthesis of nucleic acids. In vivo studies with Sarcoma 180 ascites cells demonstrated that 6-chloropurine markedly inhibits the incorporation of glycine-2-C14 into nucleic acid guanine (B1146940), a crucial step in the de novo synthesis of purines. capes.gov.br This inhibition of guanine formation from an early precursor suggests a significant disruption of the purine (B94841) biosynthetic pathway, which would consequently limit the availability of guanine nucleotides for both DNA and RNA synthesis.
Furthermore, several analogues of 6-chloropurine are recognized for their ability to inhibit bacterial RNA polymerases. nih.gov This suggests that the 6-chloropurine moiety itself plays a critical role in the observed antiviral and antitumor activities of its derivatives, likely through the direct or indirect inhibition of RNA synthesis. nih.govresearchgate.net The electrophilic nature of the 6-chloropurine moiety is thought to contribute to its inhibitory activity, potentially by forming covalent bonds with target enzymes involved in nucleic acid metabolism. nih.gov
| Precursor | Cell Type | Effect on Incorporation into Nucleic Acid Guanine | Reference |
|---|---|---|---|
| Glycine-2-C14 | Sarcoma 180 ascites cells | Marked inhibition | capes.gov.br |
Modulation of Purinergic Signaling Systems
Purinergic signaling, a form of extracellular communication mediated by purine nucleosides and nucleotides like adenosine (B11128) and ATP, is a vital regulatory system in numerous physiological processes. While direct evidence of this compound's interaction with all components of this system is limited, studies on its derivatives and related enzymes provide insights into its potential modulatory roles.
Interactions with Purinergic Receptors (P1, P2) and Related Enzymes
Purinergic receptors are broadly classified into P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and other nucleotides. While direct binding data for 6-chloropurine on these receptors is scarce, a synthesized nucleoside derivative of 6-chloropurine has been shown to act as a potent agonist for the human A3 adenosine receptor, a subtype of the P1 family. This finding suggests that modifications of the 6-chloropurine scaffold can yield compounds with significant affinity for purinergic receptors.
In the context of purinergic enzymes, 6-chloropurine has been identified as a substrate and an inhibitor of purine-oxidizing enzymes. nih.gov This indicates an interaction with enzymes involved in purine metabolism and degradation, which are integral to regulating the levels of purinergic signaling molecules. Furthermore, the riboside form of 6-chloropurine is utilized in enzymatic studies to investigate the kinetics and substrate specificity of adenosine deaminase, an enzyme that converts adenosine to inosine (B1671953) and thus plays a crucial role in terminating adenosine-mediated signaling.
Application as Biochemical Probes in Cellular Pathways
The utility of this compound as a direct biochemical probe to elucidate cellular pathways is not extensively documented in the available literature. However, its role as a synthetic precursor for various biologically active molecules suggests its indirect application in biochemical research. guidechem.com For instance, its incorporation into nucleoside analogues allows for the study of enzymes involved in nucleic acid synthesis and purine metabolism. The chemical reactivity of the chlorine atom at the 6-position makes it a versatile handle for introducing various functional groups, thereby enabling the generation of a diverse range of molecular tools to probe specific biological processes. nih.gov
Enzyme Inhibition and Ligand Binding Studies
The inhibitory potential of this compound extends to enzymes crucial for cellular proliferation, such as dihydrofolate reductase.
Dihydrofolate Reductase (DHFR) Inhibition Mechanisms
Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA. wikipedia.org Inhibition of DHFR leads to a depletion of these precursors, thereby halting nucleic acid synthesis and cell division. wikipedia.org
| Interaction | Target | Observed Effect | Compound | Reference |
|---|---|---|---|---|
| Nucleic Acid Metabolism | De novo purine synthesis | Inhibition of guanine formation from glycine (B1666218) | 6-Chloropurine | capes.gov.br |
| Purinergic Signaling | A3 Adenosine Receptor (P1) | Agonist activity | 6-Chloropurine derivative | |
| Enzyme Interaction | Purine-oxidizing enzymes | Substrate and inhibitor | 6-Chloropurine | nih.gov |
| Enzyme Interaction | Adenosine deaminase | Used to study kinetics | 6-Chloropurine riboside |
Investigations into Other Enzyme Systems (e.g., Purine Metabolism Enzymes)
6-Chloropurine's structural analogy to natural purines allows it to interact significantly with enzymes involved in purine metabolism. capes.gov.br Studies have shown it acts as both a substrate and an inhibitor for certain purine-oxidizing enzymes. nih.gov
In a key study using Sarcoma 180 ascites cells, 6-chloropurine demonstrated a marked ability to disrupt the de novo synthesis of polynucleotide guanine. capes.gov.br It specifically inhibited the use of glycine-2-C¹⁴ for forming nucleic acid guanine, an effect that persisted for up to six hours. capes.gov.br Conversely, the incorporation of glycine into adenine (B156593) was not diminished. The study noted that during this period of decreased de novo synthesis, the cells appeared to compensate by increasing the utilization of preformed purines like adenine and guanine. capes.gov.br This suggests that 6-chloropurine's mechanism involves creating a metabolic block that forces cells to rely more heavily on purine salvage pathways. capes.gov.br The conversion of hypoxanthine (B114508) to polynucleotide guanine was largely unaffected, pointing to a specific site of action in the biosynthetic pathway leading from simpler precursors to guanine nucleotides. capes.gov.br
Table 1: Effects of 6-Chloropurine on Purine Metabolism in Sarcoma 180 Ascites Cells
| Metabolic Process | Observed Effect | Reference |
|---|---|---|
| De novo Guanine Synthesis (from Glycine) | Marked Inhibition | capes.gov.br |
| De novo Adenine Synthesis (from Glycine) | No Decrease | capes.gov.br |
| Hypoxanthine to Adenine Nucleotide Synthesis | Appeared Increased | capes.gov.br |
Cellular and Molecular Mechanisms of Action in Model Systems
Insights into Alkylating Agent Activity
While 6-chloropurine is a halogenated purine, its mechanism of action is not characteristic of a classic alkylating agent. nih.gov Traditional alkylating agents, such as nitrogen mustards, function by forming covalent bonds with nucleophilic moieties in DNA, leading to cross-linking and cytotoxicity. nih.gov
In contrast, 6-chloropurine functions primarily as a purine antimetabolite. capes.gov.brmedchemexpress.com Its chemical structure allows it to be mistaken for natural purines by cellular enzymes and incorporated into metabolic pathways, thereby disrupting the synthesis of nucleic acids. capes.gov.br The chlorine atom at the 6-position makes it a versatile chemical intermediate for the synthesis of other purine derivatives. nih.govsigmaaldrich.com For instance, it is a common starting material for reactions involving alkylation at different positions on the purine ring to create new compounds, but this describes its utility in chemical synthesis, not its biological mechanism as an alkylating agent. nih.govacs.org Its antitumor activity is believed to arise from its conversion to S-(6-purinyl)glutathione and subsequent metabolism to 6-mercaptopurine (B1684380), which is a known inhibitor of purine biosynthesis. medchemexpress.com
Synergistic Effects with Other Chemotherapeutic Agents in Pre-Clinical Models
The strategy of combining therapeutic agents to achieve synergistic effects is a cornerstone of modern chemotherapy, often leading to improved efficacy and the potential to overcome drug resistance. nih.gov In preclinical models, 6-chloropurine has been shown to act synergistically with other agents.
A notable synergistic interaction has been documented between 6-chloropurine and azaserine (B1665924). medchemexpress.com When administered concurrently in various mouse neoplasm models, these two compounds demonstrated synergistic antitumor properties. medchemexpress.com Azaserine is an antagonist of glutamine, which is a nitrogen donor in the de novo pathway of purine biosynthesis. By inhibiting different steps in the same essential metabolic pathway, the combination of 6-chloropurine and azaserine creates a more profound disruption of nucleic acid synthesis than either agent alone.
Table 2: Documented Synergistic Interaction of 6-Chloropurine
| Combination Agent | Model System | Observed Effect | Reference |
|---|
Applications in Advanced Chemical and Drug Discovery Research
Utilization as a Versatile Intermediate in Pharmaceutical Synthesis
The primary application of 6-chloropurine (B14466) hydrochloride in research is as a key intermediate. The chlorine atom at the 6-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functional groups, thereby generating diverse molecular scaffolds. This property is extensively exploited in the synthesis of modified purines and their derivatives for pharmaceutical research. chemimpex.comchemimpex.com
6-Chloropurine hydrochloride is a foundational starting material in the synthesis of novel compounds investigated for their potential antiviral and anticancer activities. chemimpex.comchemimpex.com Its purine (B94841) core mimics the structure of adenine (B156593) and guanine (B1146940), allowing derivatives to interfere with nucleic acid metabolism and other cellular processes. chemimpex.comchemimpex.comgpatindia.com
In the realm of non-clinical anticancer research, scientists have synthesized various series of 6-chloropurine derivatives. For instance, a series of purine nucleosides with a 6-chloropurine scaffold linked to perbenzylated hexosyl residues was investigated for its antitumor potential against human melanoma, lung, ovarian, and colon carcinoma cell lines. nih.gov These compounds demonstrated micromolar cytotoxicity and were found to induce apoptosis and cause a G2/M cell cycle arrest. nih.gov Another study focused on 9-norbornyl-6-chloropurine (NCP), a carbocyclic nucleoside analog, which showed significant cytotoxicity towards leukemia cell lines with minimal toxicity to normal cells. iiarjournals.orgresearchgate.net This research highlights the compound's role as a promising agent for developing antileukemic drugs. iiarjournals.orgnih.gov Furthermore, derivatives of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide have been synthesized and evaluated for their antiproliferative activities, with one compound showing potent activity and good selectivity against lung cancer cells. nih.gov
In antiviral research, the 6-chloropurine moiety has been identified as a key component for activity against certain viruses. nih.gov Nucleoside analogues incorporating 6-chloropurine have been designed and synthesized as potential agents against the SARS-coronavirus (SARS-CoV). nih.gov Several of these analogues exhibited promising anti-SARS-CoV activity, comparable to known agents like mizoribine and ribavirin. nih.gov The versatility of 6-chloropurine allows for the creation of diverse nucleoside analogues, which can inhibit viral replication by targeting viral DNA polymerase or other critical viral enzymes. nih.gov
| Research Area | Compound Class | Investigated Activity | Key Findings |
| Anticancer | 6-Chloropurine Nucleosides | Antitumor | Induced apoptosis and G2/M cell cycle arrest in various cancer cell lines. nih.gov |
| Anticancer | 9-Norbornyl-6-chloropurine | Antileukemic | Showed high cytotoxicity to leukemia cells and low toxicity to normal cells. iiarjournals.orgresearchgate.net |
| Anticancer | 6-Chloro-purine-8-carboxamides | Antiproliferative | Demonstrated potent and selective activity against lung cancer cells. nih.gov |
| Antiviral | 6-Chloropurine Nucleoside Analogues | Anti-SARS-CoV | Exhibited antiviral activity comparable to known anti-SARS-CoV agents. nih.gov |
6-Chloropurine hydrochloride is a crucial precursor for the synthesis of fundamental purine analogs that are themselves important compounds in biochemistry and medicine. Two prominent examples are adenine (Vitamin B4) and 6-mercaptopurine (B1684380).
The synthesis of adenine from 6-chloropurine is a well-established process. It involves the amination of the 6-position of the purine ring. One patented method describes reacting 6-chloropurine with ammonia in an aqueous solution within an autoclave at elevated temperatures (120-140°C). google.comgoogle.com After the reaction is complete, the pH is adjusted to precipitate the adenine crude product, which is then purified. google.comgoogle.com This conversion is a fundamental step in producing adenine and its derivatives, which are widely used in medicine. patsnap.compatsnap.com
Similarly, 6-mercaptopurine, an important immunosuppressive and anticancer drug, is frequently synthesized from 6-chloropurine. medchemexpress.comchemicalbook.com The synthesis involves the substitution of the chlorine atom with a mercapto group. This can be achieved by reacting 6-chloropurine with reagents like sodium thiocyanate or by heating it with potassium hydrosulphide. youtube.comgoogle.com Another route involves reacting hypoxanthine (B114508) with phosphorus pentasulfide, but the method starting from 6-chloropurine is a common alternative. gpatindia.comgoogle.com
| Target Compound | Starting Material | Key Reagents | Synthesis Principle |
| Adenine | 6-Chloropurine | Ammonia (aqueous solution) | Nucleophilic substitution (amination) at the 6-position under heat and pressure. google.comgoogle.com |
| 6-Mercaptopurine | 6-Chloropurine | Sodium Thiocyanate or Potassium Hydrosulphide | Nucleophilic substitution of the 6-chloro group with a sulfur nucleophile. youtube.comgoogle.com |
| 6-Mercaptopurine | Hypoxanthine | Phosphorus Oxychloride, then Sodium Thiocyanate | Conversion of hypoxanthine to 6-chloropurine, followed by reaction with a sulfur source. youtube.com |
Building Block for Complex Heterocyclic Scaffolds and Chemical Libraries
The reactivity of the chlorine atom at the 6-position makes 6-chloropurine an ideal scaffold for building more complex heterocyclic structures and for generating chemical libraries for drug screening. chemimpex.comresearchgate.net Its ability to undergo coupling reactions, such as the Suzuki-Miyaura reaction, allows for the introduction of aryl and other complex substituents. acs.org
Researchers have successfully used Suzuki-Miyaura cross-coupling reactions to synthesize a series of substituted 6-phenylpurine bases and nucleosides from 6-chloropurine derivatives and substituted phenylboronic acids. acs.org This approach provides a powerful tool for creating a library of compounds with diverse substitutions, several of which have shown significant cytostatic activity. acs.org The purine structure is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a ligand for a diverse range of biological receptors. nih.gov By using 6-chloropurine as a starting point, chemists can systematically modify the 2-, 6-, and 9-positions of the purine ring to generate large libraries of compounds for high-throughput screening against various biological targets. researchgate.netnih.gov Microwave-assisted synthesis protocols have also been developed to efficiently create libraries of 9-aryl-6-chloropurines, further accelerating the drug discovery process. semanticscholar.org
Development of Bioconjugation Reagents and Molecular Probes
The inherent reactivity of 6-chloropurine makes it a valuable component in the design of bioconjugation reagents and molecular probes. While not always the final probe itself, it serves as a key intermediate for creating larger molecules with probing capabilities. The electrophilic nature of the C6 position allows for facile reaction with nucleophilic residues on biomolecules, such as the thiol groups in cysteine residues.
This reactivity is exemplified by the formation of a glutathione conjugate of 9-norbornyl-6-chloropurine (NCP) in vitro. iiarjournals.orgresearchgate.net This demonstrates the potential for 6-chloropurine derivatives to be used as reagents that can covalently link to proteins or other biological macromolecules containing accessible nucleophiles. By attaching a reporter group (like a fluorophore or a biotin tag) elsewhere on the purine scaffold or its substituents, 6-chloropurine derivatives can be transformed into molecular probes. These probes can be used to identify and study the binding partners of purine-binding proteins, map active sites of enzymes, or investigate cellular pathways. The ability to systematically modify the purine core allows for the fine-tuning of the probe's specificity and reactivity for targeted biological investigations. nih.govacs.org
Role in the Elucidation of Biochemical Pathways and Targets
6-Chloropurine and its derivatives serve as valuable chemical tools for elucidating biochemical pathways and identifying new therapeutic targets. chemimpex.comchemimpex.com Because of their structural similarity to endogenous purines, these compounds can act as inhibitors or substrates for enzymes involved in purine metabolism, providing insights into these critical cellular processes. chemimpex.comchemimpex.com
The study of 9-norbornyl-6-chloropurine (NCP), for example, revealed its interaction with cellular glutathione (GSH) and its role as a substrate for glutathione-S-transferase. iiarjournals.orgnih.gov The research showed that NCP induces glutathione depletion in treated cells, which in turn affects the activity of several GSH-dependent enzymes. iiarjournals.orgresearchgate.net This finding not only helps to explain the compound's mechanism of antileukemic action but also highlights the intricate link between purine metabolism and the cellular redox state. iiarjournals.org By observing how cells metabolize these synthetic purine analogs and the downstream effects on cellular function, researchers can map metabolic pathways and identify key enzymatic control points that could be targeted for drug development. taylorandfrancis.com Analyzing the metabolic fate and biological effects of novel 6-chloropurine derivatives helps to understand complex biological systems and uncover new strategies for treating diseases. chemimpex.comtaylorandfrancis.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1H-Purine, 6-chloro-, monohydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves chlorination of purine precursors under controlled conditions. For example, substituting a hydroxyl or amino group at the 6-position of purine with chlorine using agents like phosphorus oxychloride (POCl₃) in anhydrous conditions. Key parameters include temperature (70–100°C), reaction time (4–12 hours), and stoichiometric excess of chlorinating agents. Post-synthesis, the hydrochloride salt is formed via neutralization with HCl. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the monohydrochloride form. Reaction progress should be monitored via TLC or HPLC .
| Key Reaction Parameters |
|---|
| Chlorinating agent: POCl₃ |
| Solvent: Toluene or DMF |
| Temperature: 70–100°C |
| Purification: Ethanol/water recrystallization |
Q. How can researchers characterize the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- IR Spectroscopy : Confirm functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, NH stretches from purine core) .
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., absence of protons at the 6-position).
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 260 nm). Compare retention times against reference standards .
- Elemental Analysis : Validate chloride content (~17–18% for monohydrochloride) .
Q. What solvent systems are optimal for solubility studies of this compound, and how does pH affect stability?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous solutions (pH < 3). For stability testing:
- Prepare solutions in buffers (pH 1–12) and monitor degradation via HPLC over 24–72 hours.
- Acidic conditions (pH 1–3) generally enhance stability due to protonation of the purine ring, while alkaline conditions (pH > 8) may hydrolyze the chloride substituent .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., IR vs. NMR) when characterizing this compound?
- Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. For example:
- If IR shows unexpected peaks (e.g., OH stretches), perform thermal analysis (TGA/DSC) to detect hydrate formation.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out adducts.
- Cross-validate with X-ray crystallography to resolve ambiguities in substitution patterns .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Detect and quantify impurities at ppm levels using multiple reaction monitoring (MRM).
- Ion Chromatography : Measure residual chloride or counterion content.
- Forced Degradation Studies : Expose the compound to heat, light, or humidity, then profile degradation products using high-resolution LC-QTOF .
Q. How can the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The hydrochloride salt enhances electrophilicity at the 6-position by polarizing the C-Cl bond. To study reactivity:
- Compare reaction rates of the free base vs. hydrochloride salt with nucleophiles (e.g., amines, thiols) in polar solvents.
- Monitor intermediates via stopped-flow NMR or in-situ FTIR.
- Computational modeling (DFT) can predict charge distribution and transition states .
Q. What strategies mitigate batch-to-batch variability in crystallinity during scale-up synthesis?
- Methodological Answer :
- Seeding : Introduce pure crystalline seeds during cooling crystallization.
- Process Analytical Technology (PAT) : Use in-line Raman spectroscopy to monitor crystal form in real time.
- Polymorph Screening : Test solvents (e.g., acetone, ethyl acetate) and antisolvents to isolate the desired polymorph .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
